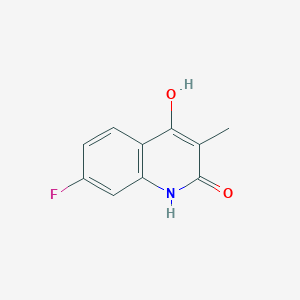
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 g/mol . This compound belongs to the class of quinolones, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate fluorinated reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline analogs .
Aplicaciones Científicas De Investigación
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects . Detailed studies have shown that it binds to DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with broad-spectrum antimicrobial activity.
Nalidixic Acid: An older quinolone used primarily for urinary tract infections.
Levofloxacin: Another fluoroquinolone with enhanced activity against respiratory pathogens.
Uniqueness
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is unique due to its specific structural features, such as the presence of a fluorine atom at the 7-position and a hydroxyl group at the 4-position. These modifications contribute to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
7-fluoro-4-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
Clave InChI |
YIRKRBRJMKQWMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C(C=C2)F)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
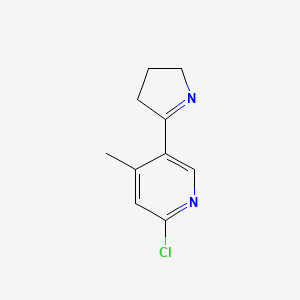
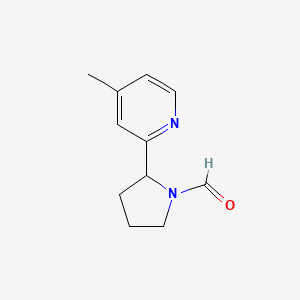
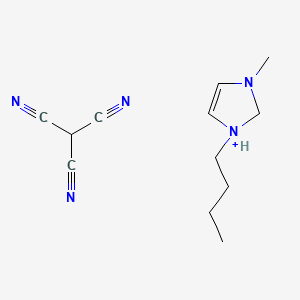
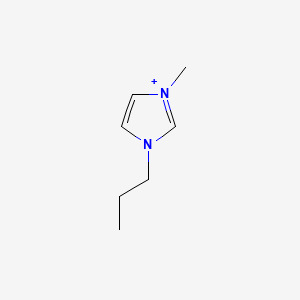
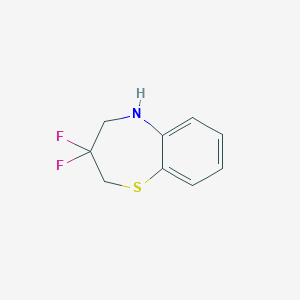


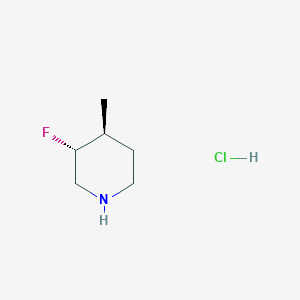
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
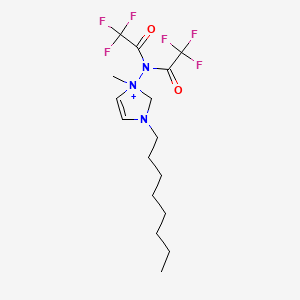
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
